3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol: is a fluorinated alcohol compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol typically involves the fluorination of octanol derivatives. One common method includes the reaction of octanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbon derivatives
Substitution: Alkyl halides, esters
Scientific Research Applications
Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties contribute to the development of materials with low surface energy and high chemical resistance.
Biology: In biological research, this compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the behavior of fluorinated drugs and their metabolic pathways.
Medicine: The compound’s resistance to metabolic degradation makes it a potential candidate for drug delivery systems. It is explored for its ability to enhance the stability and bioavailability of pharmaceutical compounds.
Industry: this compound is employed in the production of specialty coatings, lubricants, and sealants. Its high thermal stability and chemical resistance make it suitable for use in harsh industrial environments.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic properties, influencing its interactions with other molecules. In biological systems, the compound’s resistance to enzymatic degradation allows it to maintain its integrity and functionality over extended periods. The molecular targets and pathways involved include interactions with hydrophobic regions of proteins and cell membranes, leading to altered cellular processes.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Comparison: Compared to these similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol stands out due to its specific hydroxyl group positioning, which influences its reactivity and solubility. The presence of the hydroxyl group at the second carbon position allows for unique interactions in chemical reactions and biological systems. Additionally, its high degree of fluorination provides exceptional thermal stability and chemical resistance, making it a valuable compound in various applications.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F12O/c1-2(21)4(11,12)6(15,16)8(19,20)7(17,18)5(13,14)3(9)10/h2-3,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWGQHSSZRFTGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292861 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156122-84-8 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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